N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride
Description
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride (CAS 22321-23-9) is a bicyclic amine derivative with a rigid norbornane-like framework. Its molecular formula is C₁₁H₂₂ClN (molecular weight: 203.75 g/mol), and it features four methyl groups at the N, 1, 7, and 7 positions of the bicyclo[2.2.1]heptane structure . The compound is stereochemically defined, as evidenced by its SMILES notation (Cl.CN [C@H]1C[C@H]2CC[C@]1(C)C2(C)C) and InChI descriptor, which highlight its specific stereoisomeric configuration . It is primarily used as a reference standard or intermediate in pharmaceutical research, particularly related to mecamylamine hydrochloride, an antihypertensive agent .
Properties
IUPAC Name |
methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-11(10,3)9(7-8)12-4;/h8-9,12H,5-7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYXLBJREIYFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22321-23-9 | |
| Record name | 2-Bornanamine, N-methyl-, hydrochloride, endo-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022321239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-aminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Steps
The Staudinger reaction has been employed to synthesize N,1,7,7-tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride through azide reduction. As reported in a 2016 study, the process begins with the formation of a phosphoazide intermediate by reacting tributylphosphine with an azide derivative of bicyclo[2.2.1]heptane. The intermediate undergoes hydrolysis in the presence of 2M HCl to yield the hydrochloride salt, followed by purification via sodium hydroxide treatment to isolate the free amine. Tributylphosphine oxide, a byproduct, is removed using butanone washes.
Table 1: Staudinger Reaction Conditions and Outcomes
Optimization Challenges
The reaction’s success hinges on strict anhydrous conditions to prevent premature hydrolysis. The bulky bicyclic structure impedes the standard Staudinger mechanism, necessitating water addition to facilitate nitrogen gas evolution and intermediate breakdown. This method prioritizes stereochemical fidelity but requires meticulous control of reagent stoichiometry and reaction timing.
Reductive Amination Strategy
Two-Step Methylation Process
Reductive amination offers a robust pathway for introducing methyl groups to the amine center. A 2016 protocol details the reaction of the parent amine with paraformaldehyde in dichloromethane, followed by sodium borohydride reduction in methanol. This method achieved a 72% yield of the methylated product, with careful methanol addition critical to avoiding imine decomposition.
Table 2: Reductive Amination Parameters
Alternative Alkylation Approach
An alternative route involves deprotonating the amine with butyllithium before methyl iodide treatment, yielding the product in 49% efficiency. While this method avoids imine intermediates, it introduces challenges in handling highly reactive organolithium reagents.
Hydroboration-Oxidation and Amination
Norbornene-Based Synthesis
VulcanChem’s technical data outlines a synthesis starting from norbornene, utilizing hydroboration-oxidation to install hydroxyl groups, followed by amination and hydrochloride salt formation. This method emphasizes stereochemical control, leveraging the bicyclic framework’s inherent rigidity to direct reagent addition.
Table 3: Hydroboration-Oxidation Protocol
Scalability and Industrial Relevance
This route is favored for large-scale production due to readily available norbornene and predictable stereochemical outcomes. However, it requires specialized equipment for handling borane complexes and ammonia gas.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Practical Considerations
Industrial applications prioritize the hydroboration method for cost-effectiveness, whereas small-scale research favors reductive amination for its simplicity. The Staudinger approach remains niche due to phosphine oxide byproduct management.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Core Bicyclic Framework Formation
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Starting material : Norbornanone (bicyclo[2.2.1]heptan-2-one) undergoes enolate formation using LDA (lithium diisopropylamide) at low temperatures.
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Methylation : Sequential treatment with methyl iodide introduces methyl groups at positions 1 and 7 via stereoselective alkylation (84% yield for mono-methylation; 58% for dimethylation) .
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Azide Intermediate : Conversion of the ketone to an azide (3-exo-azidobicyclo[2.2.1]heptane) via a Staudinger-like reaction with tributylphosphine (58% yield) .
Amine Formation via Staudinger Reaction
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Reductive Azide Conversion :
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Reaction of azide 8 with tributylphosphine in THF forms a phosphoazide intermediate.
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Hydrolysis with aqueous HCl produces the free amine (14.HCl), isolated as a hydrochloride salt after workup .
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Critical note : Triphenylphosphine failed due to steric hindrance, while tributylphosphine enabled successful reduction (cited in ).
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N-Methylation Strategies
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Reductive Amination :
Steric Effects on Reactivity
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Picket Fence Effect : Methyl groups adjacent to the amine direct electrophilic attacks to the exo-face, preventing undesired stereoisomers .
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Challenges : Steric bulk impedes standard Staudinger mechanisms, necessitating bulky phosphines (e.g., tributylphosphine) for azide reduction .
Comparative Biological Activity
Mecamylamine hydrochloride and its analogues exhibit subtype-specific nicotinic acetylcholine receptor (nAChR) antagonism. Key findings include:
| Compound | α4β2 nAChR Inhibition (%) | α3β4 nAChR Inhibition (%) | Selectivity Ratio (α4β2:α3β4) |
|---|---|---|---|
| Mecamylamine HCl | 33 ± 8 | 6.3 ± 1 | 5.2:1 |
| Endo-MA HCl | 18 ± 7 | 13.8 ± 7 | 1.3:1 |
| Ethyl Analogue | 18 ± 5 | 12.0 ± 2 | 1.5:1 |
Data adapted from pharmacological evaluations in Search result .
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Key Insight : Methyl-to-ethyl substitution enhances α3β4 receptor activity, suggesting tunable selectivity via side-chain modifications .
Stability and Degradation
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Thermal Stability : No decomposition under standard storage conditions, but exposure to oxidizing agents generates hazardous byproducts (e.g., CO, HCl, NOx) .
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Solubility Profile :
Stereochemical Considerations
Scientific Research Applications
Pharmacological Studies
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride is primarily utilized in pharmacological research to study its effects on nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various physiological processes including neurotransmission and muscle contraction.
- Nicotinic Receptor Antagonism : The compound's ability to block nAChRs makes it a candidate for studying the role of these receptors in addiction and withdrawal phenomena associated with nicotine dependence .
Neurobiology
The compound has been investigated for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
- Neuroprotective Studies : Research indicates that compounds similar to this compound may have protective effects against neurodegenerative diseases by influencing cholinergic signaling pathways .
Behavioral Studies
In behavioral pharmacology, this compound is used to assess the impact of nicotinic antagonism on behavior.
- Animal Models : Studies have employed this compound in animal models to evaluate its effects on behaviors related to anxiety and depression by modulating cholinergic pathways .
Case Study 1: Nicotinic Antagonism and Addiction
A study explored the effects of this compound on nicotine-seeking behavior in rats. The results indicated that administration of the compound significantly reduced the reinstatement of nicotine-seeking behavior after extinction training.
Case Study 2: Neuroprotection in Neurodegenerative Models
Research published in a neurobiology journal examined the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could attenuate cognitive decline by enhancing cholinergic function.
Mechanism of Action
The mechanism of action of N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Receptors: Interact with certain receptors in biological systems, modulating their activity.
Enzyme Inhibition: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Signal Transduction: Influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects: The target compound’s N,1,7,7-tetramethylation distinguishes it from analogs like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride, which lacks the N-methyl group. This substitution increases lipophilicity and may influence receptor binding . Mecamylamine hydrochloride (CAS 826-39-1) shares the same molecular formula but differs in substituent positions (N,2,3,3-tetramethyl), leading to distinct pharmacological profiles. Mecamylamine is a clinically validated antihypertensive, whereas the target compound is a non-therapeutic reference material .
Stereochemical Impact: The S-(+)-enantiomer of mecamylamine (TC-5214) demonstrates antidepressant activity, underscoring the role of stereochemistry in biological activity.
Functional Group Variations :
- The 7-oxabicyclo analog replaces a methylene group with an oxygen atom, altering electronic properties and reactivity. Such modifications are critical in medicinal chemistry for tuning solubility and metabolic stability .
Biological Activity
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride (CAS Number: 22321-23-9) is a bicyclic amine compound that has garnered interest in various fields, including pharmacology and organic chemistry. Its unique structure contributes to its biological activity, which has implications for both therapeutic applications and toxicological assessments.
- Molecular Formula : C11H21N·ClH
- Molecular Weight : 203.75 g/mol
- IUPAC Name : (1R,3S,4R)-N,4,7,7-tetramethylbicyclo[2.2.1]heptan-3-amine; hydrochloride
- SMILES Notation : Cl.CN[C@H]1C[C@H]2CC[C@]1(C)C2(C)C
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a norepinephrine reuptake inhibitor , which enhances the availability of norepinephrine in the synaptic cleft. This mechanism is crucial for its potential stimulant effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Stimulant Effects : Similar to other compounds in its class, it may enhance alertness and cognitive function.
- Potential Therapeutic Uses : Investigations into its use for attention deficit hyperactivity disorder (ADHD) and other cognitive impairments are ongoing.
- Toxicological Profile : Preliminary studies suggest a need for further examination of its safety profile due to potential side effects associated with stimulant medications.
Case Study 1: Neuropharmacological Evaluation
A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity and enhanced learning tasks compared to control groups. These findings support its role as a central nervous system stimulant.
Case Study 2: Toxicology Assessment
Toxicological evaluations revealed that high doses led to increased heart rate and blood pressure in rodent models, indicating potential cardiovascular risks associated with misuse or overdose.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR confirm bicyclic structure and substituent positions. Key signals include δ 1.0–2.6 ppm (bicyclic CH₂/CH groups) and absence of oxime proton (~8–9 ppm) post-hydrogenation .
- Mass Spectrometry (MS) : ESI+ detects [M+H]+ at m/z 188 (base) and fragments (m/z 171, [M–NH₃]+) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 69.23%, H 8.13%, N 6.21% for hydrochloride salt) .
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration, critical for correlating structure with NNR activity. For example, the (1R,2S,4S) configuration in TC-5214 was confirmed via single-crystal analysis .
- HPLC-MS/MS : Quantifies trace impurities (e.g., residual Pd from catalysis) at ppm levels. Column: C18 with 0.1% formic acid/acetonitrile gradient; LOQ ≤ 0.05% .
How do researchers resolve contradictions in reported molecular weights and pharmacological data?
Advanced
Discrepancies arise from salt vs. free base calculations and enantiomeric composition. For example:
- Molecular Weight : Free base = 167.3 g/mol; hydrochloride salt = 203.8 g/mol . Misreporting salt forms can lead to ~18% error in molarity.
- Pharmacological Data : TC-5214 (S-enantiomer) shows antidepressant efficacy at 1–3 mg/kg in rodents, whereas racemic mixtures require higher doses (5–10 mg/kg) . Researchers must verify salt form, enantiomeric ratio, and assay protocols (e.g., forced swim test vs. tail suspension test) when comparing studies.
What are the primary pharmacological targets, and how are receptor binding assays designed?
Basic
The compound is a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), particularly α3β4 and α4β2 subtypes. Radioligand binding assays use [³H]-epibatidine or [³H]-cytisine in transfected HEK-293 cells. IC₅₀ values are determined via displacement curves (log[inhibitor] vs. response) .
Advanced
Electrophysiology (patch-clamp) reveals voltage-dependent blockade. For α4β2 nAChRs, TC-5214 reduces agonist-induced currents by stabilizing desensitized states. Assay conditions (e.g., holding potential, agonist concentration) significantly impact results; −60 mV and 100 µM ACh are standard . Contradictions in antagonist potency (e.g., µM vs. nM IC₅₀) often stem from differences in receptor expression levels or auxiliary subunits .
What safety protocols are critical for handling this compound?
Q. Basic
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
